(2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of a specific class of enzymes known as histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Mecanismo De Acción
(2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide inhibits this compound by binding to the active site of the enzyme and preventing it from deacetylating histones. This results in the accumulation of acetylated histones, which leads to changes in gene expression and ultimately cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. This results in changes in gene expression, which can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may be related to its inhibition of this compound in other cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide in lab experiments is its specificity for this compound. This allows for more targeted inhibition of these enzymes compared to other HDAC inhibitors. However, this compound may have off-target effects on other enzymes, which could complicate interpretation of experimental results. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several potential future directions for research on (2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential applications in other disease states beyond cancer. Finally, more research is needed to understand the potential off-target effects of this compound on other enzymes and pathways.
Métodos De Síntesis
The synthesis of (2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide involves several steps, including the reaction of 3-pyridinecarboxylic acid with 2-chloroethylamine hydrochloride, followed by the reaction with 4-(hydroxymethyl)phenol. The resulting intermediate is then treated with oxalyl chloride, and the resulting acid chloride is reacted with (2S,3S)-oxolane-3-carboxamide to yield the final product.
Aplicaciones Científicas De Investigación
(2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide has been extensively studied for its potential applications in the field of cancer research. This compound are known to be overexpressed in several types of cancer, and their inhibition by this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for several other diseases.
Propiedades
IUPAC Name |
(2S,3S)-N-[[4-(2-hydroxyethyl)phenyl]methyl]-2-pyridin-3-yloxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-10-7-14-3-5-15(6-4-14)12-21-19(23)17-8-11-24-18(17)16-2-1-9-20-13-16/h1-6,9,13,17-18,22H,7-8,10-12H2,(H,21,23)/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJRWGUNYVQHIZ-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)NCC2=CC=C(C=C2)CCO)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C(=O)NCC2=CC=C(C=C2)CCO)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.